molecular formula C16H13NOS B1365557 (2,4-Diphenyl-1,3-thiazol-5-yl)methanol CAS No. 864068-86-0

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Cat. No. B1365557
M. Wt: 267.3 g/mol
InChI Key: IVIJHUHOSCRMNY-UHFFFAOYSA-N
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Description

“(2,4-Diphenyl-1,3-thiazol-5-yl)methanol” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

Thiazoles have been synthesized through various methods. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol and its derivatives have been synthesized and characterized in various studies, highlighting their potential for diverse scientific applications. One study focused on the synthesis and characterization of 5-(mercapto-1,3,4-thiadiazole-2yl)α,α-(diphenyl)methanol from benzilic acid, employing techniques such as T.L.C, M.P, FT.IR, and 1H-NMR for characterization (Mahmoud, Al-Bayati, Saoud, & Majeed, 2017). This study indicates the compound's potential in material science and analytical chemistry due to its unique structural properties.

Molecular Aggregation and Solvent Effects

Another research aspect of these compounds involves studying their molecular aggregation and solvent effects. For instance, spectroscopic studies on 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives have revealed significant insights into how solvent choice and compound concentration influence molecular aggregation, as evidenced by changes in fluorescence emission spectra and circular dichroism (CD) spectra (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016). This information is crucial for applications in materials science, especially in the development of fluorescent materials and sensors.

Antiproliferative Activity

The antiproliferative effects of diphenyl(piperidin-4-yl) methanol derivatives have been evaluated, showing potential in medical research, particularly in cancer treatment. The study demonstrated that certain derivatives exhibit potent antiproliferative activity against various carcinoma cell lines, with specific substitutions at the 4th position of the aryl ring playing a significant role in this activity (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2008). This finding is particularly relevant for pharmaceutical research focused on developing new chemotherapeutic agents.

Computational and Spectral Studies

Computational and spectral studies on derivatives of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol have provided valuable insights into their molecular structures and properties. For example, a study involving density functional theory (DFT) calculations and docking studies of certain thiazole and thiophene derivatives highlighted their antibacterial activity, which could be leveraged in the development of new antimicrobial agents (Shahana & Yardily, 2020). Such research is vital for the pharmaceutical industry in the ongoing search for novel drugs.

Safety And Hazards

While specific safety and hazard information for “(2,4-Diphenyl-1,3-thiazol-5-yl)methanol” is not available, related compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiazoles have been the focus of much research due to their diverse biological activities. They are present in several FDA-approved drugs and numerous experimental drugs . Future research will likely continue to explore the synthesis and development of thiazole derivatives for various pharmaceutical applications .

properties

IUPAC Name

(2,4-diphenyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIJHUHOSCRMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428746
Record name (2,4-diphenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

CAS RN

864068-86-0
Record name 2,4-Diphenyl-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-diphenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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